Ethyl 2,2-difluoro-2-(4-fluoro-2-(trifluoromethyl)phenyl)acetate
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Overview
Description
Ethyl 2,2-difluoro-2-(4-fluoro-2-(trifluoromethyl)phenyl)acetate is an organic compound with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-2-(4-fluoro-2-(trifluoromethyl)phenyl)acetate typically involves the reaction of ethyl acetate with difluoromethylating agents in the presence of a base. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-(4-fluoro-2-(trifluoromethyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve specific temperatures and solvents .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, which can be further utilized in various chemical processes .
Scientific Research Applications
Ethyl 2,2-difluoro-2-(4-fluoro-2-(trifluoromethyl)phenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical intermediate.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ethyl 2,2-difluoro-2-(4-fluoro-2-(trifluoromethyl)phenyl)acetate exerts its effects involves interactions with specific molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular processes, making it a valuable compound for drug development and other applications .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,2-difluoro-2-(4-fluorophenoxy)acetate
- Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate
- Ethyl 2,2-difluoro-2-(3-fluorophenyl)acetate
Uniqueness
Ethyl 2,2-difluoro-2-(4-fluoro-2-(trifluoromethyl)phenyl)acetate is unique due to the presence of a trifluoromethyl group, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring high stability and specific reactivity .
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O2/c1-2-19-9(18)10(13,14)7-4-3-6(12)5-8(7)11(15,16)17/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPUISAAPSCYEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)F)C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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